Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused bicyclic system with a benzoyl group and an ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of N-propargylpyridiniums under basic conditions, such as using NaOH, to form the imidazo[1,2-a]pyridine core . The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3. The esterification step to introduce the ethyl carboxylate group can be performed using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, alcohol derivatives, and oxo derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 8-(4-methylbenzoyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(23)13-10-14(21)20-9-8-19-17(20)15(13)16(22)12-6-4-11(2)5-7-12/h4-7,10,19H,3,8-9H2,1-2H3 |
InChI Key |
QRTXKNIHYKZRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2CCNC2=C1C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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